Product packaging for Deacetylisoipecoside(1+)(Cat. No.:)

Deacetylisoipecoside(1+)

Cat. No.: B1265318
M. Wt: 524.5 g/mol
InChI Key: MTAVTRZTGFLKSC-ONGZBVEHSA-O
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Description

Deacetylisoipecoside(1+) is a significant intermediate in the biosynthetic pathways of various alkaloids. This compound is formed through a stereoselective Pictet–Spengler reaction catalyzed by the enzyme deacetylisoipecoside synthase, which condenses dopamine and secologanin to yield the (S)-enantiomer at the C-1 position . This reaction is a critical branch point in specific plant species, such as Alangium lamarckii , leading to the production of ipecac and related alkaloids . As a specialized Pictet–Spenglerase product, Deacetylisoipecoside(1+) serves as an essential precursor for complex glucosylated alkaloids, including those of the isoalangiside-type . Its primary research value lies in the study of alkaloid biosynthesis, particularly for exploring the enzymatic mechanisms and substrate specificity of Pictet–Spenglerases. Researchers utilize this compound to investigate the metabolic pathways that produce a diverse array of nitrogen-containing plant metabolites, many of which are pharmacologically relevant . The study of such intermediates is crucial for understanding how plants generate molecular complexity and for advancing efforts in biocatalytic synthesis. This makes Deacetylisoipecoside(1+) a valuable tool for chemists and biologists working in natural product research, pathway elucidation, and the development of enzymatic synthesis platforms for structurally complex molecules. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34NO11+ B1265318 Deacetylisoipecoside(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34NO11+

Molecular Weight

524.5 g/mol

IUPAC Name

methyl (2S,3R,4S)-4-[[(1S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/p+1/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1

InChI Key

MTAVTRZTGFLKSC-ONGZBVEHSA-O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Deacetylisoipecoside 1+ Within Monoterpenoid Isoquinoline Alkaloid Research

Historical Perspectives on Ipecac Alkaloid Biosynthesis Investigations

The study of ipecac alkaloids, a class of compounds to which Deacetylisoipecoside(1+) is a precursor, has a rich history rooted in the medicinal use of plants from the Carapichea ipecacuanha (formerly Psychotria ipecacuanha) species. nih.govresearchgate.net The roots of this plant have long been recognized for their therapeutic properties. nih.gov Early investigations focused on isolating and identifying the active constituents, leading to the discovery of emetine (B1671215) and cephaeline (B23452) as the principal alkaloids responsible for the plant's biological effects. researchgate.netwikipedia.org

The biosynthetic pathway of these complex molecules, however, remained a puzzle for a considerable time. Initial research efforts were directed at understanding the basic building blocks and the sequence of reactions leading to the final alkaloid structures. A significant breakthrough was the identification of dopamine (B1211576) and the monoterpenoid secologanin (B1681713) as the primary precursors that condense to form the initial isoquinoline (B145761) scaffold. wikipedia.orgnih.gov This condensation reaction, a Pictet-Spengler reaction, marks the entry point into the ipecac alkaloid pathway. wikipedia.orgbiorxiv.org

Subsequent research, employing techniques such as radiolabeling and enzymatic assays, gradually pieced together the downstream steps. The discovery of N-deacetylisoipecoside and its epimer, N-deacetylipecoside, as the products of the initial condensation was a crucial step. wikipedia.org Further studies identified the enzymatic activities responsible for the subsequent modifications, including deglucosylation, O-methylation, and reductions, that ultimately lead to the formation of emetine and cephaeline. nih.gov The elucidation of this pathway has been a testament to the power of combining classical biochemistry with modern molecular biology techniques. mpg.de

Significance of Deacetylisoipecoside(1+) as a Central Intermediate in Natural Product Pathways

Deacetylisoipecoside(1+) is the (1S)-epimer formed from the condensation of dopamine and secologanin. wikipedia.orgrsc.org It serves as a critical branching point and a committed intermediate in the biosynthesis of the medicinally important ipecac alkaloids, emetine and cephaeline. nih.govresearchgate.net Its formation steers the metabolic flux towards the production of these complex molecules, away from primary metabolism. whiterose.ac.uk

The biosynthesis of emetine and cephaeline from Deacetylisoipecoside(1+) involves a series of enzymatic transformations. A key step is the deglucosylation of N-deacetylisoipecoside, a glucosylated form of the intermediate, which is catalyzed by a specific β-D-glucosidase. nih.govnih.gov This reaction yields a highly reactive aglycone, which is then believed to undergo spontaneous intramolecular reactions to form an iminium cation, a crucial intermediate for further modifications. nih.govrsc.org

The pathway then proceeds through a series of O-methylations, reductions, and a second condensation with another dopamine molecule to form protoemetine (B1220032). nih.govwikipedia.org Protoemetine is the immediate precursor to cephaeline, which can then be further methylated to yield emetine. wikipedia.orgqmul.ac.uk The identification and characterization of the O-methyltransferases involved in these steps have provided a more complete picture of the biosynthetic grid. nih.gov

The central role of Deacetylisoipecoside(1+) is underscored by its position as the precursor to the S-epimer branch of the pathway, which ultimately leads to the pharmacologically active alkaloids. researchgate.net The alternative (1R)-epimer, deacetylipecoside, is channeled into a different metabolic fate, highlighting the stereochemical control exerted at this crucial juncture. nih.govrsc.org

Comparative Analysis with Related Alkaloid Biosynthetic Systems

The biosynthesis of ipecac alkaloids, with Deacetylisoipecoside(1+) as a key player, shares both similarities and differences with other monoterpenoid-isoquinoline and monoterpenoid-indole alkaloid (MIA) biosynthetic pathways.

A striking example of convergent evolution is seen when comparing the ipecac alkaloid biosynthesis in the distantly related plant species Carapichea ipecacuanha (Gentianales) and Alangium salviifolium (Cornales). biorxiv.orgmpg.deresearchgate.net Both plants produce emetine and cephaeline, yet they utilize distinct monoterpene precursors. biorxiv.orgresearchgate.net C. ipecacuanha uses secologanin, while A. salviifolium uses secologanic acid. biorxiv.org This leads to the formation of deacetylisoipecoside (B1197507) in the former and deacetylisoipecosidic acid in the latter. researchgate.net Despite this initial difference, the subsequent chemical logic of the pathway to produce protoemetine appears to be conserved, suggesting that nature has independently arrived at a similar solution for synthesizing these complex alkaloids. researchgate.netnih.gov Evidence also points towards a non-enzymatic Pictet-Spengler reaction initiating the pathway in both species. biorxiv.orgresearchgate.net

In the broader context of MIA biosynthesis, the initial condensation step is a recurring theme. For instance, in the well-studied monoterpenoid indole (B1671886) alkaloid pathway, tryptamine (B22526) condenses with secologanin to form strictosidine (B192452), a universal precursor for thousands of indole alkaloids. researchgate.netresearchgate.net This highlights a common strategy of coupling an amine with an iridoid monoterpenoid to generate the foundational scaffold.

However, the downstream modifications diverge significantly, leading to the vast chemical diversity observed in these alkaloid families. The enzymes involved, such as glucosidases and methyltransferases, often exhibit substrate specificity that dictates the final products. nih.govresearchgate.net For example, the β-glucosidase in the ipecac pathway shows a preference for ipecac alkaloid glucosides over indole alkaloid glucosides. nih.gov This comparative analysis of biosynthetic pathways provides valuable insights into the evolutionary mechanisms that give rise to the immense chemodiversity found in the plant kingdom. mpg.de

Biological Occurrence and Distribution of Deacetylisoipecoside 1+

Identification in Psychotria ipecacuanha and Related Rubiaceae Species

Deacetylisoipecoside(1+) is a well-documented constituent of Psychotria ipecacuanha (also known as Carapichea ipecacuanha), a flowering plant species in the Rubiaceae family. This plant is renowned for being the source of ipecac, a preparation used to induce vomiting. The principal alkaloids responsible for this effect, emetine (B1671215) and cephaeline (B23452), are biosynthetically derived from Deacetylisoipecoside(1+).

In P. ipecacuanha, Deacetylisoipecoside(1+) is formed through the condensation of dopamine (B1211576) and secologanin (B1681713). This reaction is a critical step in the intricate biosynthetic pathway of ipecac alkaloids. Research has demonstrated that N-deacetylisoipecoside, the neutral form of Deacetylisoipecoside(1+), serves as a key precursor to these medicinally important compounds.

While the presence of Deacetylisoipecoside(1+) is firmly established in Psychotria ipecacuanha, its distribution in other species within the extensive Rubiaceae family is less definitively documented. The Rubiaceae family is vast, containing over 13,000 species, and is known for producing a wide array of alkaloids. Genera such as Uncaria, Hedyotis, and Ophiorrhiza are also rich in various alkaloidal compounds nih.gov. However, specific identification of Deacetylisoipecoside(1+) in species beyond the Psychotria genus is not extensively reported in the current scientific literature. The chemical diversity within Rubiaceae suggests that related compounds may be present, but further phytochemical screening is necessary to confirm the broader distribution of Deacetylisoipecoside(1+).

Table 1: Occurrence of Deacetylisoipecoside(1+) and Related Alkaloids in Selected Rubiaceae Species

SpeciesCompound IdentifiedFamily
Psychotria ipecacuanhaDeacetylisoipecoside(1+), Emetine, CephaelineRubiaceae

Presence in Alangium lamarckii and Alangiaceae Species

The Alangiaceae family, which is sometimes classified within the Cornaceae family, is another significant source of Deacetylisoipecoside(1+). Notably, this compound has been identified in Alangium lamarckii, a small tree native to India and Southeast Asia. Phytochemical investigations of A. lamarckii have revealed the presence of a diverse range of alkaloids, with Deacetylisoipecoside(1+) being a key intermediate in the biosynthesis of compounds such as alangimarckine.

Studies on young Alangium lamarckii plants have demonstrated the specific incorporation of N-deacetylisoipecoside into various downstream alkaloids, highlighting its central role in the plant's secondary metabolism. The fruits of Alangium lamarckii have been found to contain a variety of related alkaloids, including tubulosine, isotubulosine, and cephaeline acs.org.

The occurrence of related alkaloids has also been reported in other species of the Alangium genus. For instance, research on Alangium salviifolium and Alangium longiflorum has led to the isolation of numerous alkaloids, some of which are structurally related to those found in A. lamarckii nih.govresearchgate.netresearchgate.net. This suggests that the biosynthetic pathway involving Deacetylisoipecoside(1+) is likely conserved across different species within the Alangiaceae family.

Table 2: Occurrence of Deacetylisoipecoside(1+) and Related Alkaloids in Selected Alangiaceae Species

SpeciesCompound/Related Alkaloid IdentifiedFamily
Alangium lamarckiiDeacetylisoipecoside(1+), Tubulosine, Cephaeline, AlangisideAlangiaceae
Alangium salviifoliumEmetine, Cephaeline, TubulosineAlangiaceae
Alangium longiflorum8-hydroxytubulosine, 9-demethyltubulosine, AnkorineAlangiaceae

Subcellular Localization Studies of Deacetylisoipecoside(1+) within Plant Cells

Understanding the subcellular localization of Deacetylisoipecoside(1+) is crucial for elucidating the spatial organization of the ipecac alkaloid biosynthetic pathway. Research on Psychotria ipecacuanha has provided significant insights into where this compound is synthesized and stored within the plant cell.

Current evidence strongly suggests that N-deacetylisoipecoside, the precursor to Deacetylisoipecoside(1+), is synthesized and accumulates in the vacuole. The condensation of dopamine and secologanin, the initial step in its formation, is also believed to occur within this organelle. This vacuolar sequestration is a common strategy in plants for storing potentially toxic secondary metabolites away from the cytoplasm.

Interestingly, a spatial paradox exists in the biosynthetic pathway. While N-deacetylisoipecoside is localized in the vacuole, the enzymes responsible for its subsequent conversion, such as O-methyltransferases (OMTs) and a β-glucosidase, are located in the cytosol. This indicates that N-deacetylisoipecoside must be transported out of the vacuole and into the cytosol to be further processed into emetine and cephaeline. This transport step is a critical and yet to be fully characterized aspect of the metabolic pathway.

This compartmentalization of substrates and enzymes suggests a highly regulated and complex system for the biosynthesis of ipecac alkaloids, likely involving specific transporter proteins to move intermediates across the tonoplast (the vacuolar membrane).

Table 3: Subcellular Localization of Key Components in the Biosynthesis of Ipecac Alkaloids in Psychotria ipecacuanha

Compound/EnzymeSubcellular Location
DopamineCytosol (synthesis), Vacuole (accumulation)
Secologanin-
N-deacetylisoipecosideVacuole
O-methyltransferases (IpeOMT1, IpeOMT2, IpeOMT3)Cytosol
β-glucosidase (IpeGlu1)Cytosol

Elucidation of the Biosynthetic Pathway of Deacetylisoipecoside 1+

Precursor Identification: Dopamine (B1211576) and Secologanin (B1681713)

The biosynthetic pathway for ipecac alkaloids in Carapichea ipecacuanha commences with the condensation of two primary precursors: the neurotransmitter dopamine and the monoterpenoid secologanin. biorxiv.orgnih.gov Dopamine, a β-arylethylamine, provides the core isoquinoline (B145761) structure, while secologanin, an iridoid glucoside, contributes the monoterpene portion of the final alkaloid. The identification of these molecules as the starting materials is fundamental to understanding the assembly of the entire class of ipecac alkaloids.

Precursor MoleculeChemical ClassRole in Biosynthesis
Dopamine β-ArylethylamineProvides the tetrahydroisoquinoline core
Secologanin Monoterpenoid Iridoid GlucosideProvides the C9/C10 unit and side chain

Initial Condensation Step: Pictet-Spengler Reaction Mechanism

The initial and crucial bond-forming event in the biosynthesis of Deacetylisoipecoside(1+) is the Pictet-Spengler reaction. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine (dopamine) with an aldehyde or ketone (provided by secologanin), followed by a ring-closing step to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com

The mechanism proceeds through several key stages:

Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of dopamine and the aldehyde group of secologanin. Under acidic conditions, this forms a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. wikipedia.orgjk-sci.com The electrophilicity of this iminium ion is the driving force for the subsequent cyclization. wikipedia.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the dopamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion. thieme-connect.de This intramolecular cyclization, a 6-endo-trig reaction, results in the formation of the new heterocyclic ring characteristic of the tetrahydroisoquinoline scaffold. jk-sci.com

Rearomatization: The intermediate spirocycle then undergoes deprotonation to restore the aromaticity of the phenyl ring, yielding the stable tetrahydroisoquinoline product. wikipedia.org

This reaction is a powerful tool in both biosynthesis and synthetic organic chemistry for constructing the isoquinoline framework present in many natural products. mdpi.comresearchgate.net

Stereochemical Formation of Ipecac Alkaloid Precursors

The Pictet-Spengler reaction creates a new stereocenter at the C-1 position of the tetrahydroisoquinoline ring. The stereochemical outcome of this step is critical as it determines the configuration of all subsequent alkaloids in the pathway. While many natural product pathways employ enzymes known as Pictet-Spenglerases to ensure a highly stereoselective reaction, the biosynthesis of ipecac alkaloids presents an unusual case. wikipedia.orgresearchgate.net

The formation of (1αS)-Deacetylisoipecoside, also referred to as the S-epimer, is a key branch point in the pathway. researchgate.net This stereoisomer serves as the direct precursor to the medicinally significant alkaloid protoemetine (B1220032). biorxiv.orgresearchgate.net Research indicates that the S-epimer undergoes a series of downstream modifications, including methylation, deglycosylation, and reduction, to form protoemetine and other related alkaloids. researchgate.net

Concurrent with the formation of the S-epimer, the (1βR)-Deacetylipecoside, or R-epimer, is also produced. researchgate.net This diastereomer is derivatized differently in various plant species. For instance, in C. ipecacuanha, it can be converted to N-acetylated ipecoside (B1585364). researchgate.net

A remarkable finding in the study of ipecac alkaloid biosynthesis is that the initial Pictet-Spengler condensation of dopamine and secologanin appears to be a non-enzymatic and therefore non-stereoselective reaction. biorxiv.orgnih.govresearchgate.net This contrasts sharply with many other well-characterized alkaloid pathways where enzymes catalyze the Pictet-Spengler reaction to produce a single stereoisomer. researchgate.net

The non-stereoselective nature of this initial step means that both the (1S)-deacetylisoipecoside and (1R)-deacetylipecoside stereoisomers are formed. nih.govresearchgate.net The plant then utilizes distinct downstream enzymatic pathways to process each of these isomers. biorxiv.org This independent evolution of pathways to handle both products of a non-selective chemical reaction provides insight into how nature can capitalize on highly reactive starting materials to generate molecular diversity and how complex multi-step pathways can arise. biorxiv.orgnih.govbiorxiv.org

Stereoisomer ProductConfiguration at C1Biosynthetic Fate
(1αS)-Deacetylisoipecoside SPrecursor to protoemetine via methylation, deglycosylation, and reduction researchgate.net
(1βR)-Deacetylipecoside RPrecursor to N-acetylated ipecoside and other derivatives researchgate.net

Enzymology of Deacetylisoipecoside 1+ Biosynthesis and Metabolism

Deacetylisoipecoside (B1197507) Synthase: Identification, Isolation, and Characterization

Deacetylisoipecoside synthase (DIS), classified under EC 4.3.3.3, is the pivotal enzyme that initiates the formation of the ipecac alkaloid backbone. wikipedia.org It belongs to the family of lyases, specifically amine lyases that cleave carbon-nitrogen bonds. wikipedia.org The enzyme catalyzes the Pictet-Spengler condensation of dopamine (B1211576) and the monoterpenoid secologanin (B1681713) to form N-deacetylisoipecoside. researchgate.netbiorxiv.org This reaction is a crucial branching point, committing these primary metabolites to the ipecac alkaloid pathway. wikipedia.org

Research led to the successful purification and partial characterization of DIS from the leaves of Alangium lamarckii. The enzyme was purified 570-fold and identified as a single polypeptide with a molecular weight of approximately 30,000 Da. The optimal catalytic activity for the isolated enzyme was observed at a pH of 7.5 and a temperature of 45°C.

Substrate Specificity and Kinetic Parameters of Deacetylisoipecoside Synthase

Deacetylisoipecoside synthase exhibits a high degree of specificity for its substrates, a characteristic critical for ensuring the correct molecular scaffold is synthesized. The enzyme shows a strong preference for dopamine as the amine substrate; other similar compounds such as tyramine (B21549) and tryptamine (B22526) are not utilized. This specificity ensures that only the correct catecholamine is incorporated into the alkaloid structure.

Kinetic analyses have been performed to quantify the enzyme's affinity for its substrates. The apparent Michaelis-Menten constants (Km) provide insight into these affinities.

SubstrateApparent Km (mM)
Dopamine0.7
Secologanin0.9

This table presents the apparent Michaelis-Menten constants (Km) for the substrates of Deacetylisoipecoside Synthase isolated from Alangium lamarckii.

Interestingly, the enzyme's activity is not inhibited by its substrate, dopamine. However, it is subject to inhibition by downstream alkaloid products, such as alangimakine and dehydroalangimakine, which both show I50 values of 10 microM. This suggests a potential feedback regulation mechanism where the accumulation of final products can modulate the activity of this initial biosynthetic enzyme.

Structural Biology of Deacetylisoipecoside Synthase (e.g., Homology Modeling, Crystallography)

As of late 2025, detailed structural information for deacetylisoipecoside synthase from X-ray crystallography or NMR spectroscopy has not been reported in publicly accessible databases. Consequently, a definitive three-dimensional structure of the enzyme is not available.

In the absence of experimental structures, homology modeling could serve as a viable alternative to predict the enzyme's 3D structure. nih.govnih.gov This computational method relies on the known crystal structure of a homologous protein to build a model. However, the successful application of this technique depends on the availability of a suitable template with significant sequence identity, which has not yet been identified for deacetylisoipecoside synthase. Further research, including protein crystallization trials, is necessary to elucidate the precise structural architecture of the enzyme's active site and understand the molecular basis for its substrate specificity and catalytic mechanism.

Subsequent Enzymatic Transformations of Deacetylisoipecoside(1+)

Following its synthesis, deacetylisoipecoside(1+) undergoes a series of enzymatic modifications that decorate the core structure, leading to the pharmacologically active ipecac alkaloids. These transformations are primarily catalyzed by glucosidases and methyltransferases.

Ipecac Alkaloid β-D-Glucosidase (IpeGlu1) Activity on Deacetylisoipecoside(1+) and its Glucosylated Counterparts

A critical step in the biosynthetic pathway is the removal of the glucose moiety from the precursor molecule, a reaction catalyzed by Ipecac Alkaloid β-D-Glucosidase (IpeGlu1). nih.gov A cDNA clone encoding this enzyme was isolated from Psychotria ipecacuanha. The deduced protein shares sequence identity with other known plant β-glucosidases, such as raucaffricine β-glucosidase (54% identity) and strictosidine (B192452) β-glucosidase (48% identity). nih.govresearchgate.net

Recombinant IpeGlu1 shows a preferential hydrolytic activity towards glucosidic ipecac alkaloids, including N-deacetylisoipecoside. nih.govnih.gov Unlike strictosidine β-glucosidase, which is stereospecific, IpeGlu1 lacks strict stereospecificity and can hydrolyze both the 1α(S) and 1β(R) epimers of N-deacetylisoipecoside, although it shows a preference for the 1β(R)-epimers. researchgate.net

The enzyme's activity is significantly influenced by methylation patterns on the substrate. IpeGlu1 exhibits very poor activity towards 7-O-methyl and 6,7-O,O-dimethyl derivatives. researchgate.net In contrast, 6-O-methylated substrates are hydrolyzed as efficiently as their non-methylated counterparts. researchgate.net This substrate preference strongly suggests that 6-O-methylation likely occurs before the deglucosylation step in the biosynthesis of emetine (B1671215). researchgate.net

Role of O-Methyltransferases (IpeOMT1, IpeOMT2, IpeOMT3) in Downstream Pathway Branching

O-methylation is a key reaction in the diversification of ipecac alkaloids, and a suite of three distinct O-methyltransferases (OMTs)—IpeOMT1, IpeOMT2, and IpeOMT3—have been identified in P. ipecacuanha. nih.gov These three enzymes are collectively sufficient to account for all the O-methylation patterns observed in the various ipecac alkaloids produced by the plant. nih.gov

These enzymes exhibit specific, sequential roles in the pathway leading to the primary alkaloids cephaeline (B23452) and emetine:

IpeOMT3: This enzyme acts early in the pathway, methylating the 7-hydroxy group of the isoquinoline (B145761) skeleton of the aglycon. This step occurs prior to the formation of protoemetine (B1220032). nih.gov

IpeOMT2 and IpeOMT1: Following the condensation of protoemetine with a second dopamine molecule, these two enzymes perform sequential O-methylations on the second isoquinoline unit to first form cephaeline and then emetine. nih.gov

The distinct substrate specificities of these OMTs are crucial for directing the biosynthetic flux and creating the specific methylation patterns that define the final alkaloid products. nih.govfrontiersin.org

Mechanisms of Aglycon Reactivity and Spontaneous Transformations Post-Deglucosylation

The enzymatic removal of the glucose molecule from N-deacetylisoipecoside by IpeGlu1 generates a highly reactive and unstable aglycon intermediate. nih.govresearchgate.net This instability leads to spontaneous, non-enzymatic chemical transformations. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses of the products formed after IpeGlu1 activity have revealed that the aglycon undergoes spontaneous transitions. nih.govresearchgate.net One of these transient chemical species is believed to be the crucial intermediate that is channeled into the main biosynthetic pathway leading to protoemetine and ultimately emetine. nih.gov The inherent reactivity of the aglycon underscores the importance of a potentially organized metabolic complex, or metabolon, that could protect and channel such labile intermediates between successive enzymes in the pathway, ensuring efficient and controlled biosynthesis. nih.gov

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The biosynthesis of deacetylisoipecoside(1+), a key intermediate in the production of medicinally important ipecac alkaloids like emetine and cephaeline, is a tightly controlled process. nih.govmpg.denih.gov Regulation occurs at multiple levels, including the transcription of biosynthetic genes and potential post-translational modifications of the enzymes involved, ensuring the efficient and coordinated production of these complex natural products.

Recent studies on the ipecac alkaloid pathway in plants such as Psychotria ipecacuanha have begun to unravel the regulatory mechanisms governing the enzymes that metabolize deacetylisoipecoside(1+). While the initial condensation of dopamine and secologanin to form N-deacetylisoipecoside and its diastereomer is thought to occur spontaneously in the vacuole, the subsequent enzymatic steps are subject to intricate control. nih.govmpg.debiorxiv.org

Transcriptional Regulation:

Evidence points towards a coordinated transcriptional regulation of the genes encoding the enzymes in the ipecac alkaloid pathway. Research has shown that the transcript profiles of three key O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3) and a β-glucosidase (IpeGlu1), which act on derivatives of deacetylisoipecoside(1+), are well-correlated. nih.gov This co-expression suggests the presence of common regulatory elements and transcription factors that orchestrate the expression of these genes in a concerted manner. nih.gov Deep transcriptome analysis and co-expression data mining are promising approaches to identify the full suite of biosynthetic genes and their transcriptional regulators. nih.gov

The table below summarizes the key enzymes involved in the metabolism of deacetylisoipecoside(1+) derivatives and the evidence for their transcriptional regulation.

Enzyme NameAbbreviationFunction in PathwayEvidence for Transcriptional Regulation
Ipecac Alkaloid O-Methyltransferase 1IpeOMT1O-methylation of pathway intermediatesCo-expression with IpeOMT2, IpeOMT3, and IpeGlu1
Ipecac Alkaloid O-Methyltransferase 2IpeOMT2O-methylation of pathway intermediatesCo-expression with IpeOMT1, IpeOMT3, and IpeGlu1
Ipecac Alkaloid O-Methyltransferase 3IpeOMT3O-methylation of pathway intermediatesCo-expression with IpeOMT1, IpeOMT2, and IpeGlu1
Ipecac Alkaloid β-Glucosidase 1IpeGlu1Deglucosylation of pathway intermediatesCo-expression with IpeOMT1, IpeOMT2, and IpeOMT3

Post-Translational Regulation:

While direct evidence for post-translational modifications of the enzymes involved in deacetylisoipecoside(1+) metabolism is still emerging, this is a common regulatory mechanism for many plant secondary metabolic pathways. The potential for such regulation is highlighted by the spatial separation of substrates and enzymes. For instance, deacetylisoipecoside(1+) and its related precursors are thought to be localized in the vacuole, whereas the enzymes that process them, such as the IpeOMTs and IpeGlu1, are found in the cytosol. nih.gov This subcellular partitioning necessitates transport mechanisms and could involve regulatory processes to control enzyme activity and substrate accessibility.

One hypothesis is the formation of a "metabolon," a transient complex of sequential enzymes in a metabolic pathway. nih.gov Such a complex would facilitate the channeling of intermediates from one enzyme to the next, increasing efficiency and preventing the diffusion of potentially reactive intermediates. nih.gov The formation and stability of such metabolons are often regulated by post-translational modifications of the constituent enzymes, such as phosphorylation or protein-protein interactions.

Metabolic Flux Analysis Pertaining to Deacetylisoipecoside(1+)

MFA can provide valuable insights into:

The flow of carbon from primary metabolism into the specialized ipecac alkaloid pathway.

The efficiency of the conversion of precursors like dopamine and secologanin into deacetylisoipecoside(1+).

The partitioning of metabolic flux between the biosynthesis of different ipecac alkaloids.

The identification of rate-limiting steps or metabolic bottlenecks in the pathway.

The elucidation of the ipecac alkaloid biosynthetic pathway in two evolutionarily distant plant species, Carapichea ipecacuanha and Alangium salviifolium, provides a foundation for future MFA studies. mpg.debiorxiv.orgmpg.deresearchgate.netresearchgate.neteurekalert.org These studies have identified the key biosynthetic genes and intermediates, which is a prerequisite for developing a robust metabolic model for flux analysis. biorxiv.orgresearchgate.net

A hypothetical metabolic flux map for deacetylisoipecoside(1+) biosynthesis is presented below, illustrating the key inputs and the central position of this compound in the pathway.

PrecursorIntermediateProduct
Dopamine
Secologanin⟶ Deacetylisoipecoside(1+) ⟶Protoemetine
Ipecoside (B1585364)

Future research employing stable isotope labeling, followed by mass spectrometry or NMR analysis of the ipecac alkaloid intermediates, will be crucial for determining the in vivo metabolic fluxes. Such studies will not only enhance our fundamental understanding of how plants produce these valuable medicinal compounds but also provide a quantitative framework for metabolic engineering efforts aimed at improving their production in heterologous systems.

Structural Characterization Methodologies for Deacetylisoipecoside 1+

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules in solution. core.ac.uknih.gov For a molecule like Deacetylisoipecoside(1+), a suite of 1D and 2D NMR experiments is employed to assign every proton and carbon atom and to establish the connectivity between them.

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides initial information on the number and types of protons present in the molecule. The chemical shifts (δ) indicate the electronic environment of each proton, while the coupling constants (J) reveal dihedral angle relationships between adjacent protons, which is crucial for determining relative stereochemistry.

¹³C NMR: The carbon NMR spectrum shows the number of distinct carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for assembling the molecular framework by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is used to trace out spin systems and connect adjacent protons, helping to build fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is the primary method for assigning carbon resonances based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the entire molecular skeleton. core.ac.uk It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations are critical for connecting molecular fragments, especially across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and the preferred conformation of the molecule in solution.

The integrated analysis of these NMR data allows for the complete assignment of the Deacetylisoipecoside(1+) structure. A hypothetical data table of key NMR correlations is presented below.

Proton (¹H) SignalCorrelated Carbon (¹³C) via HSQCKey HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
H-1C-1C-3, C-5, C-9H-3, H-11
H-3C-3C-1, C-4, C-11bH-1, H-4α
H-6'C-6'C-2', C-5', C-7'H-5', H-7'
H-9C-9C-1, C-8, C-10H-10, H-1' (vinylic)

This is an interactive data table based on representative data for related alkaloids.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (LC-MS/MS) for Molecular Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of its elemental composition. nih.gov For Deacetylisoipecoside(1+), HRMS would confirm the molecular formula by matching the measured mass to the calculated mass with a high degree of precision (typically within 5 ppm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to further confirm the structure through fragmentation analysis. nih.gov In an MS/MS experiment, the parent ion of Deacetylisoipecoside(1+) is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.govyoutube.com This process breaks the molecule apart in a predictable manner, generating a series of product ions.

The fragmentation pattern is characteristic of the molecule's structure. Key fragmentations for a monoterpenoid isoquinoline (B145761) alkaloid would likely involve:

Cleavage of the isoquinoline ring system: This provides information about the substitution pattern on the aromatic ring.

Loss of the sugar moiety: If a glycosidic bond is present, its cleavage is a common fragmentation pathway.

Retro-Diels-Alder (RDA) fragmentation: This can occur in the terpenoid portion of the molecule, providing structural clues about that unit.

By analyzing the masses of the fragment ions, the different substructures of Deacetylisoipecoside(1+) can be identified and pieced together, corroborating the structure proposed by NMR data.

Precursor Ion (m/z)Fragmentation MethodKey Product Ions (m/z)Inferred Neutral Loss / Fragment Structure
[M+H]⁺CID[M+H - 18]⁺Loss of H₂O
[M+H]⁺CID[M+H - 132]⁺Loss of pentose (B10789219) sugar moiety
[M+H]⁺CID[Fragment A]⁺Isoquinoline substructure
[M+H]⁺CID[Fragment B]⁺Secologanin-derived substructure

This is an interactive data table based on representative data for related alkaloids.

Application of X-ray Crystallography for Related Compounds and Enzyme-Ligand Complexes

X-ray crystallography provides the most definitive, three-dimensional structural information, including absolute stereochemistry, by determining the precise arrangement of atoms in a crystalline solid. researchgate.netmdpi.com While obtaining a single crystal of Deacetylisoipecoside(1+) suitable for X-ray diffraction may be challenging, the crystal structures of closely related ipecac alkaloids, such as emetine (B1671215) or cephaeline (B23452), serve as invaluable reference points. nih.gov

These existing crystal structures can:

Confirm the core scaffold: Validate the connectivity and stereochemistry of the isoquinoline and monoterpenoid units.

Establish absolute configuration: The absolute configuration determined for a related compound can often be extrapolated to other members of the same biosynthetic family.

Provide conformational data: The solid-state conformation can be compared with solution-state data from NMR to understand molecular flexibility.

Furthermore, crystallizing an enzyme from the biosynthetic pathway of Deacetylisoipecoside(1+) with the compound bound in its active site can provide direct structural information. Such enzyme-ligand complexes would not only confirm the structure of the ligand but also reveal the specific molecular interactions responsible for binding and catalysis.

Chiroptical Spectroscopy for Absolute Configuration Determination of Deacetylisoipecoside(1+) Stereoisomers

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are paramount for determining the absolute configuration (AC) of stereocenters, a task that can be difficult to achieve by NMR alone. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-Vis light by chromophores within the molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. By comparing the experimental ECD spectrum of Deacetylisoipecoside(1+) with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for all possible stereoisomers, the correct absolute configuration can be unambiguously assigned. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of polarized IR radiation. rsc.org It provides stereochemical information about the entire molecule, not just the regions near chromophores. As with ECD, the experimental VCD spectrum is compared with quantum chemical calculations for candidate structures to determine the AC. nih.gov

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): The measurement of optical rotation at a single wavelength (e.g., the sodium D-line) is a classic method for characterizing chiral compounds. ORD measures the change in optical rotation as a function of wavelength. uantwerpen.be While empirical rules can sometimes be used, the modern approach involves comparing the experimental OR value or ORD curve with those predicted by computational methods to provide strong evidence for the absolute configuration. uantwerpen.be

These chiroptical techniques, especially when coupled with quantum chemical calculations, provide a powerful and reliable means to solve the final piece of the structural puzzle: the absolute configuration of Deacetylisoipecoside(1+). nih.gov

Analytical Methodologies for Deacetylisoipecoside 1+ Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methodologies for Deacetylisoipecoside(1+), enabling its separation from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed, each with specific applications and developmental considerations.

Reverse-phase HPLC is a primary modality for the analysis of ipecacuanha alkaloids, including Deacetylisoipecoside(1+). The development of a robust and reliable HPLC method involves meticulous optimization of several parameters to achieve adequate separation and quantification.

Method Development: A typical HPLC method for ipecac alkaloids utilizes a C18 column. The mobile phase composition is a critical factor, often consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as 0.1% phosphoric acid google.com. The ratio of the organic modifier (acetonitrile) to the aqueous buffer is optimized to achieve the desired retention time and resolution of the analyte. For instance, a volume ratio of acetonitrile to 0.1% phosphoric acid aqueous liquor of (10-15):(85-90) has been reported for the quantitative determination of related alkaloids nih.gov. The flow rate is another key parameter, typically set between 0.5 and 1.5 mg/ml, to ensure efficient separation within a reasonable analysis time nih.gov. Detection is commonly performed using a UV detector, with the detection wavelength selected based on the analyte's maximum absorbance, often in the range of 200-210 nm for ipecac alkaloids nih.gov.

Method Validation: Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

A well-validated HPLC method ensures the reliability and reproducibility of the analytical data, which is paramount in research and quality control.

ParameterTypical Condition/ValueReference
Stationary Phase Octadecyl silane (B1218182) bonded silica (B1680970) gel (C18) nih.gov
Mobile Phase Acetonitrile and 0.1% phosphoric acid aqueous solution google.comnih.gov
Mobile Phase Ratio (10-15):(85-90) (Acetonitrile:Aqueous) nih.gov
Flow Rate 0.5-1.5 mg/ml nih.gov
Detection Wavelength 200-210 nm nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of alkaloids like Deacetylisoipecoside(1+), derivatization is an essential prerequisite for their analysis by GC-MS.

Derivatization: Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization techniques for compounds with active hydrogens, such as those found in alkaloids, include silylation, acylation, and alkylation. Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used method. This process reduces the polarity of the molecule, making it more amenable to GC analysis.

Analysis of Volatile Metabolites: GC-MS is particularly well-suited for the analysis of volatile metabolites that may be produced during the biotransformation of Deacetylisoipecoside(1+). The high separation efficiency of the gas chromatograph combined with the sensitive and specific detection provided by the mass spectrometer allows for the identification and quantification of these metabolites in complex biological matrices. The resulting mass spectra provide valuable structural information, aiding in the elucidation of metabolic pathways. While specific protocols for Deacetylisoipecoside(1+) are not extensively documented, the general principles of GC-MS analysis of alkaloids, including the necessity of derivatization, provide a framework for method development.

Spectrometric Detection Methods for Quantitative and Qualitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for both the qualitative and quantitative analysis of Deacetylisoipecoside(1+) and related alkaloids.

Qualitative Analysis: For qualitative analysis, tandem mass spectrometry (MS/MS) is employed to obtain structural information. In this technique, the precursor ion of the analyte is selected and fragmented to produce a characteristic pattern of product ions. The fragmentation pattern of related ipecac alkaloids, such as emetine (B1671215) and cephaeline (B23452), has been studied. For instance, in the analysis of historical ipecacuanha samples, the identity of the alkaloids was confirmed by MS2, and the fragmentation mechanisms were proposed nih.gov. This approach can be applied to Deacetylisoipecoside(1+) to elucidate its structure and identify its metabolites by comparing their fragmentation patterns.

Quantitative Analysis: For quantitative analysis, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor-to-product ion transition for the analyte of interest. The high specificity of MRM allows for accurate quantification even in complex biological matrices with minimal sample cleanup. The quantitative analysis of emetine and cephaeline has been demonstrated with good reproducibility and a linear relationship using DART-MS/MS, a rapid, direct analysis technique nih.gov. A similar approach can be developed and validated for the precise quantification of Deacetylisoipecoside(1+).

TechniqueApplicationKey Features
LC-MS/MS (Tandem MS) Qualitative AnalysisStructural elucidation through fragmentation patterns.
LC-MS/MS (MRM) Quantitative AnalysisHigh selectivity and sensitivity for accurate quantification.
DART-MS/MS Rapid Quantitative AnalysisMinimal sample preparation, high throughput. nih.gov

Challenges and Innovations in in vitro vs. in vivo Metabolic Profiling of Deacetylisoipecoside(1+)

Metabolic profiling is crucial for understanding the biotransformation of Deacetylisoipecoside(1+) in biological systems. Both in vitro and in vivo studies present unique challenges and have seen significant innovations.

In vitro Metabolic Profiling: In vitro studies, often utilizing human liver microsomes, provide a controlled environment to investigate the metabolic fate of a compound. A study on the metabolism of the related ipecac alkaloids, cephaeline and emetine, identified that CYP3A4 and CYP2D6 are the primary cytochrome P450 enzymes responsible for their O-demethylation nih.gov. This information provides a starting point for investigating the metabolism of Deacetylisoipecoside(1+), which likely undergoes similar enzymatic transformations. The main challenge in in vitro studies is extrapolating the findings to the more complex in vivo situation.

In vivo Metabolic Profiling: In vivo studies in animal models or humans provide a more comprehensive picture of a drug's metabolism, distribution, and excretion. However, these studies are more complex and present analytical challenges due to the low concentrations of metabolites in biological fluids and the complexity of the biological matrix. A significant challenge in the metabolic profiling of any compound is the identification of unknown metabolites. Innovations in high-resolution mass spectrometry and sophisticated data processing software are helping to overcome this hurdle.

Challenges and Innovations:

Complexity of the Metabolome: The vast number of endogenous and exogenous compounds in biological samples makes the detection and identification of specific metabolites challenging. High-resolution analytical platforms and advanced data analysis strategies are key innovations to address this.

Sensitivity: The often low concentrations of metabolites require highly sensitive analytical techniques, such as LC-MS/MS.

Bridging in vitro and in vivo Data: A significant challenge is to correlate the metabolic pathways identified in vitro with the actual metabolic profile observed in vivo. This requires integrated approaches that combine data from both types of studies.

While specific metabolic profiling studies on Deacetylisoipecoside(1+) are not widely available, the methodologies and challenges associated with the metabolic profiling of related isoquinoline (B145761) alkaloids provide a clear roadmap for future research.

Development of Robust Methodologies for Stereoisomeric Discrimination and Quantification

Deacetylisoipecoside(1+) possesses chiral centers, meaning it can exist as different stereoisomers. Since stereoisomers can have different pharmacological and toxicological properties, the development of robust analytical methods for their separation and quantification is crucial.

Chiral Chromatography: High-performance liquid chromatography using chiral stationary phases (CSPs) is the most common and effective technique for the separation of enantiomers of isoquinoline alkaloids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown excellent performance in separating the enantiomers of various benzyltetrahydroisoquinoline alkaloids nih.govresearchgate.net. The choice of the mobile phase, which is often a mixture of an organic solvent like methanol (B129727) or acetonitrile with a basic additive such as diethylamine, is critical for achieving optimal separation nih.gov.

Method Robustness: A robust chiral separation method is one that is not significantly affected by small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature. The development of such a method requires a systematic approach to optimization and validation. The goal is to find a set of conditions that provide a stable and reproducible separation of the stereoisomers.

Quantification: Once a successful chiral separation is achieved, the individual stereoisomers can be quantified using a suitable detector, typically a UV or mass spectrometric detector. The validation of the quantitative method should follow the ICH guidelines, with particular attention to the specificity of the method for each stereoisomer.

The development of robust methodologies for stereoisomeric discrimination and quantification is essential for understanding the stereoselective disposition and effects of Deacetylisoipecoside(1+).

Chiral Stationary Phase TypeCommon ExamplesApplication
Polysaccharide-based Cellulose and amylose derivatives (e.g., Chiralpak AD, Chiralcel OD)Widely used for the separation of isoquinoline alkaloid enantiomers. nih.govresearchgate.net
Cyclodextrin-based Phenylcarbamate-β-CyD, native β-CyD, permethylated β-CyDAlso effective for chiral separations of alkaloids. nih.gov

Q & A

Q. How should researchers handle batch-to-batch variability in enzymatic synthesis?

  • Quality Control :
  • Enzyme Activity Assays : Normalize to a reference standard (e.g., pure ipecoside).
  • Process Monitoring : Track pH, temperature, and cofactor levels in real-time .
  • Documentation : Provide batch-specific yield and purity data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.